Product packaging for 1,5-Dimethylpyrrolidine-3-thiol(Cat. No.:)

1,5-Dimethylpyrrolidine-3-thiol

Cat. No.: B13293184
M. Wt: 131.24 g/mol
InChI Key: ISGKICFQFCVPEQ-UHFFFAOYSA-N
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Description

1,5-Dimethylpyrrolidine-3-thiol is a versatile sulfur-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring with thiol and dimethyl substituents, makes it a valuable precursor for the synthesis of more complex molecules, particularly as a ligand in catalysis and as a key scaffold in pharmaceutical development. The thiol group is a potent nucleophile that can undergo reactions to form thioethers or be used in the formation of metal complexes, which are crucial in developing asymmetric catalysts. According to supplier information, this compound is a key intermediate in organic synthesis efforts. Researchers utilize this compound in the exploration of new chemical entities, leveraging its properties to modulate the pharmacokinetics and binding affinities of potential drug candidates. It is offered as a high-purity material to ensure reliable and reproducible experimental results in a laboratory setting. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NS B13293184 1,5-Dimethylpyrrolidine-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

1,5-dimethylpyrrolidine-3-thiol

InChI

InChI=1S/C6H13NS/c1-5-3-6(8)4-7(5)2/h5-6,8H,3-4H2,1-2H3

InChI Key

ISGKICFQFCVPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C)S

Origin of Product

United States

Mechanistic Insights into the Reactivity of 1,5 Dimethylpyrrolidine 3 Thiol

Fundamental Reactivity of the Thiol Functional Group within Pyrrolidine (B122466) Scaffolds

The reactivity of 1,5-Dimethylpyrrolidine-3-thiol is dominated by the interplay between the thiol group and the pyrrolidine ring. The sulfur atom's properties and the nitrogen's influence are key to its chemical behavior.

Nucleophilicity and Electrophilicity of Sulfur Centers

The sulfur atom in the thiol group is a key player in the reactivity of this compound. Thiols are generally more acidic than their alcohol counterparts, meaning they can be more easily deprotonated to form a thiolate anion (RS⁻). masterorganicchemistry.comlibretexts.orgmsu.edu This resulting thiolate is an excellent nucleophile, significantly more so than an alkoxide, due to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.commsu.edu This enhanced nucleophilicity allows it to readily participate in SN2 reactions with alkyl halides to form thioethers. libretexts.orgpressbooks.pub

Conversely, while the sulfur in a thiol is primarily nucleophilic, the sulfur atom in related compounds like sulfoxides and sulfinate salts can be alkylated, demonstrating some electrophilic character in higher oxidation states. msu.edu The presence of the tertiary amine in the pyrrolidine ring can influence the thiol's nucleophilicity. The nitrogen atom's basicity can affect the acidity of the nearby thiol through inductive effects and potential intramolecular hydrogen bonding. nih.gov

Redox Chemistry and Radical Generation

The thiol group is highly susceptible to oxidation and can participate in a variety of redox reactions. nih.govyoutube.com Mild oxidation, for instance with iodine (I₂) or bromine (Br₂), can convert thiols into disulfides (R-S-S-R). pressbooks.pub This process is often reversible, with the disulfide being reduced back to the thiol. youtube.com This thiol-disulfide interconversion is a critical aspect of biological chemistry, particularly in protein structuring. pressbooks.pub

Thiyl radicals (RS•) are another important feature of thiol chemistry and are readily formed from thiols because the S-H bond is weaker than a C-H bond. wikipedia.org These radicals can be generated through hydrogen atom abstraction from the thiol. wikipedia.org Thiyl radicals are known intermediates in various reactions, including the thiol-ene reaction used in polymer synthesis. wikipedia.org In biological contexts, thiyl radicals can be formed through the interaction of thiols, like the amino acid cysteine, with other radical species. wikipedia.orgnih.gov These radicals can then participate in further reactions, such as hydrogen transfer, which can lead to the formation of carbon-centered radicals. nih.govnih.gov The presence of the pyrrolidine ring may influence radical stability and subsequent reaction pathways. The formation of α-amino radicals can be achieved through processes involving visible-light-activated complexes with thiophenolate. cam.ac.uk

Regio- and Stereoselectivity in Reactions Involving the Pyrrolidine Ring and Thiol Group

The pyrrolidine ring, being a chiral scaffold, introduces elements of regio- and stereoselectivity into the reactions of this compound. The substitution pattern on the pyrrolidine ring can direct incoming reactants to specific positions and control the stereochemical outcome of the reaction. mdpi.comnih.govchemistryviews.org

For instance, in reactions like 1,3-dipolar cycloadditions, the existing stereocenters on the pyrrolidine ring can dictate the stereochemistry of the newly formed stereocenters in the product. nih.govnih.gov The regioselectivity of reactions can also be influenced by the substituents on the pyrrolidine ring. For example, in the synthesis of pyrrolidine derivatives, the choice of catalyst and reactants can lead to the selective formation of either C2- or C3-alkylated products. organic-chemistry.org The interplay between the thiol group and the stereocenters on the pyrrolidine ring would be expected to lead to complex and specific reaction outcomes.

Intramolecular Interactions and Conformational Effects on Reactivity

The three-dimensional structure of this compound, including the conformation of the five-membered pyrrolidine ring and the orientation of its substituents, plays a crucial role in its reactivity. The pyrrolidine ring is not flat and can adopt various "puckered" or "envelope" conformations. acs.orgrsc.org The specific conformation can be influenced by the substituents on the ring. nih.govnih.gov

A significant intramolecular interaction that could occur in this molecule is hydrogen bonding between the thiol's hydrogen atom and the nitrogen atom of the pyrrolidine ring (an N···H-S bond). youtube.com Such intramolecular hydrogen bonds are known to form in aminoalcohols, creating cyclic conformations that can affect reactivity. elsevierpure.comnih.gov This interaction would influence the acidity of the thiol and the basicity of the amine, as well as hold the molecule in a more rigid conformation, which could in turn affect its interaction with other molecules. The stability of different conformers can be influenced by the solvent environment, with intramolecular hydrogen bonds being more significant in less polar solvents. nih.gov

Reaction Pathway Elucidation through Kinetic Studies and Intermediate Characterization

For example, in copper-catalyzed C-H amination reactions to form pyrrolidines, the isolation of copper-fluoride complexes has provided evidence for the proposed catalytic cycle. nih.govresearchgate.net Characterizing reaction intermediates is key to confirming proposed mechanisms. In the context of this compound, techniques like NMR spectroscopy and mass spectrometry would be essential to identify transient species formed during its reactions. The rates of reaction would be expected to be influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent.

Chelation Behavior with Metal Ions and its Mechanistic Consequences

The presence of both a soft thiol donor and a hard amine donor allows this compound to act as a chelating agent for various metal ions. nih.gov Thiol-containing molecules are known to be effective in binding heavy metals like lead, mercury, and cadmium. nih.govnih.gov The nitrogen of the pyrrolidine ring can also coordinate with metal ions.

The chelation of a metal ion would have significant mechanistic consequences. It could alter the redox potential of the thiol group, making it more or less susceptible to oxidation. The coordination of the metal could also act as a protecting group for the thiol and amine functionalities, allowing other parts of the molecule to react selectively. Furthermore, the metal complex itself could be catalytically active, promoting reactions such as H/D exchange. nih.gov The geometry of the resulting metal complex would be dictated by the coordination preferences of the metal ion and the bite angle of the ligand.

Interactive Data Table: General Properties of Relevant Functional Groups

Below is a table summarizing key properties of the functional groups present in this compound and related compounds. These values are general and can be influenced by the specific molecular structure.

Functional GroupApproximate pKaGeneral NucleophilicityKey Reactivity
Aliphatic Thiol10-11High (as thiolate)Oxidation to disulfides, SN2 with alkyl halides
Secondary Amine~11ModerateActs as a base and nucleophile
Tertiary Amine10-11Moderate (sterically hindered)Acts as a base
Alcohol16-18Moderate (as alkoxide)Oxidation, ether formation

This table provides a comparative overview of the fundamental chemical characteristics that underpin the reactivity of this compound.

Theoretical and Computational Chemistry in the Study of 1,5 Dimethylpyrrolidine 3 Thiol

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, deriving from the arrangement of its electrons and nuclei. For 1,5-dimethylpyrrolidine-3-thiol, these calculations can elucidate the nature of its covalent bonds, the distribution of electron density, and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. mdpi.com For this compound, DFT would be instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure.

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyIllustrative ValueSignificance
Total Energy (Hartree)-675.432Represents the total electronic and nuclear energy of the molecule at its optimized geometry.
HOMO Energy (eV)-6.2Indicates the energy of the highest energy electrons; related to ionization potential and nucleophilicity.
LUMO Energy (eV)+1.5Indicates the energy of the lowest energy empty orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap (eV)7.7Correlates with chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment (Debye)1.85Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

**Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values would require a specific computational study.

Following a DFT calculation, Natural Bond Orbital (NBO) analysis can be performed to translate the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. NBO analysis provides information on atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions.

Conformational Landscape Analysis and Pseudorotation of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar but exists in a range of puckered conformations to relieve ring strain. This dynamic behavior is known as pseudorotation, where the ring rapidly interconverts between various "envelope" and "twist" forms without significant energy barriers. rsc.orgnih.gov The substituents on the ring—the methyl groups at positions 1 and 5, and the thiol group at position 3—have a profound impact on this conformational landscape.

Computational analysis can map the potential energy surface of the pseudorotational pathway. For the parent pyrrolidine molecule, the equatorial conformer (where the N-H bond is in an equatorial position) is slightly more stable than the axial conformer. nih.gov In this compound, the methyl group on the nitrogen (N1) and the methyl group at C5 will sterically interact with the thiol group at C3, leading to specific preferred conformations. The analysis would involve calculating the relative energies of various envelope (E) and twist (T) conformers to identify the global minimum energy structure and the energy barriers between different conformations. rsc.orgnih.gov For example, a substituent at position 3 can deform the equilibrium conformation from a twist towards an envelope form. rsc.org The preference for the thiol group to occupy an axial versus an equatorial position would be a key finding of such an analysis, influencing the molecule's reactivity and interaction with biological targets.

Molecular Modeling of Reactivity and Transition States

Molecular modeling is essential for predicting the chemical reactivity of this compound. The thiol group is a key reactive center, capable of acting as a nucleophile, undergoing oxidation to form disulfides, or coordinating to metal ions. nih.gov Computational methods can model these reactions to understand their mechanisms and kinetics.

By calculating the transition state (TS) structures and their associated energy barriers (activation energies), researchers can predict the feasibility and rate of a given reaction. mdpi.com For example, modeling the S-alkylation of the thiol group would involve identifying the TS for the nucleophilic attack on an electrophile. The calculated activation energy provides a quantitative measure of the reaction's speed. acs.org Similarly, the reaction of the nitrogen lone pair as a nucleophile or base can be studied. Comparing the activation energies for reactions at the sulfur versus the nitrogen atom would reveal the chemoselectivity of the molecule under different conditions. researchgate.net These computational studies provide a detailed, step-by-step view of the reaction pathway, which is often difficult to obtain through experimental means alone. researchgate.net

In Silico Prediction of Interaction Mechanisms (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.com This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govmdpi.com

For this compound, docking studies could be used to explore its potential to bind to the active site of a specific enzyme. For example, given the known reactivity of thiols with cysteine proteases or their ability to coordinate with metalloenzymes, these protein families would be logical targets. The docking algorithm samples numerous possible binding poses and scores them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. researchgate.net A successful docking simulation would identify a low-energy binding mode, highlighting key interactions between the pyrrolidine ring, the methyl groups, the crucial thiol group, and the amino acid residues of the protein target. nih.gov These predictions can guide the synthesis of derivatives with improved binding affinity.

Rational Design and Virtual Screening of Derivatives

The insights gained from the computational analyses described above form the basis for the rational design of new molecules with enhanced properties. For example, if molecular docking suggests that a bulkier group at the 5-position would improve binding, derivatives with different substituents at this position can be designed and evaluated in silico before any chemical synthesis is undertaken. mdpi.com

Virtual screening takes this a step further by using computational methods to search large databases of chemical compounds for molecules with a high probability of binding to a target protein. mdpi.com Starting with the this compound scaffold, a virtual library of thousands of related derivatives can be generated by adding various substituents. This library can then be rapidly screened against a biological target using techniques like pharmacophore modeling or high-throughput docking. nih.govnih.gov This process filters the vast chemical space to a small number of promising candidates for synthesis and experimental testing, significantly accelerating the discovery of new lead compounds. nih.govnih.gov

Applications of 1,5 Dimethylpyrrolidine 3 Thiol and Pyrrolidine Thiol Derivatives in Advanced Chemical Disciplines

Organocatalysis and Asymmetric Synthesis

Pyrrolidine (B122466) derivatives have become central to the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, often with high stereoselectivity. nih.gov These catalysts are valued as a greener and more sustainable alternative to traditional metal-based catalysts. nih.gov The incorporation of a thiol or related sulfur-containing functional group can enhance catalytic activity and introduce novel reaction pathways.

Design and Mechanism of Pyrrolidine Thiol-Based Chiral Catalysts

The efficacy of pyrrolidine-based chiral catalysts stems from their well-defined three-dimensional structure and their mode of activation. A common mechanistic pathway involves the formation of an enamine intermediate between the secondary amine of the pyrrolidine ring and a carbonyl substrate (like a ketone or aldehyde). This activation facilitates subsequent reactions by raising the energy of the highest occupied molecular orbital (HOMO) of the nucleophile.

The design of these catalysts often incorporates a second functional group on the pyrrolidine scaffold that can act as a stereocontrolling element or provide secondary interactions, such as hydrogen bonding, to orient the reacting partners. nih.gov For instance, bifunctional organocatalysts derived from proline or 4-hydroxyproline (B1632879) can be designed to synergistically activate both the nucleophilic and electrophilic components of a reaction. nih.gov

In catalysts such as (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine, the sulfinyl group plays a crucial role. researchgate.net While the pyrrolidine nitrogen activates a ketone via enamine formation, the chiral sulfoxide (B87167) group helps to create a rigid, well-defined chiral environment. This steric and electronic influence dictates the facial selectivity of the electrophile's approach, leading to high enantioselectivity in the final product. researchgate.net The mechanism often involves the formation of specific transition states where the substrate and catalyst are precisely oriented through a network of covalent and non-covalent interactions. nih.gov

Enantioselective Transformations (e.g., Michael Addition, Hydrosilylation)

Pyrrolidine thiol derivatives have proven to be highly effective catalysts for a range of enantioselective transformations, most notably the Michael addition, which forms a new carbon-carbon bond.

The conjugate addition of ketones to nitroolefins is a classic example. Using a catalyst like (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine, cyclic ketones can be added to various aryl-substituted nitroolefins with high yields and excellent stereoselectivity. researchgate.net Research has shown that optimizing reaction conditions, such as the solvent, can significantly impact the outcome. For the reaction between cyclohexanone (B45756) and β-nitrostyrene, using wet toluene (B28343) as the solvent with 20 mol% of the catalyst resulted in the desired Michael adduct in 97% yield, a 99:1 diastereomeric ratio, and >99% enantiomeric excess (ee). researchgate.net

Similarly, chiral amino alcohols derived from proline, such as (2S, 4S)-2-anilinomethyl-l-ethyl-4-hydroxypyrrolidine, have been used to catalyze the asymmetric Michael addition of thiols to cycloalkenones. scispace.com These reactions can achieve high optical yields, with the addition of p-t-butylbenzenethiol to 2-cyclohexen-1-one (B156087) furnishing the product in 88% optical purity. scispace.com The structure of the catalyst is critical; minor changes can drastically alter the enantioselectivity of the reaction. scispace.com

Table 1: Performance of Pyrrolidine-Based Catalysts in Enantioselective Michael Additions

Catalyst Nucleophile Electrophile Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %) Source(s)
(2S)-2-[(phenylsulfinyl)methyl]pyrrolidine Cyclohexanone β-Nitrostyrene 97 99:1 >99 researchgate.net
(2S, 4S)-2-anilinomethyl-l-ethyl-4-hydroxypyrrolidine p-t-Butylbenzenethiol 2-Cyclohexen-1-one - - 88 (optical purity) scispace.com
Chiral Spiro-Pyrrolidine Silyl (B83357) Ether Diethyl malonate Chalcone 87 - 99 rsc.org

Beyond Michael additions, pyrrolidine scaffolds are instrumental in other transformations. While specific examples for hydrosilylation using 1,5-Dimethylpyrrolidine-3-thiol are not prominent, the general principles of borane-catalyzed reactions with pyrrolidines are well-established. These reactions often proceed via the formation of an iminium intermediate, which can then undergo further transformations. acs.org

Functional Materials and Polymer Chemistry

The thiol group is exceptionally useful in materials science due to its ability to participate in "click" reactions and to form strong bonds with metal surfaces. Pyrrolidine thiol derivatives serve as valuable building blocks for creating advanced polymers, functional coatings, and other materials.

Thiol-Ene Polymerization and Network Formation

Thiol-ene polymerization is a powerful "click" reaction that involves the addition of a thiol group across a carbon-carbon double bond (an ene). mdpi.com This reaction can be initiated by light (photopolymerization) or by a base catalyst. It is known for its high efficiency, rapid reaction rates, insensitivity to oxygen, and the formation of uniform polymer networks. mdpi.comnih.gov

Pyrrolidine derivatives containing one or more thiol groups can be used as monomers in step-growth polymerizations with multi-functional ene-containing comonomers. For example, a dithiol compound can react with a divinyl ether to produce linear polymers. nih.gov If monomers with more than two functional groups are used, such as a trifunctional thiol, a cross-linked polymer network is formed. mdpi.comelsevierpure.com

This methodology allows for the synthesis of a wide range of functional polymers. By choosing appropriate monomers, specific properties can be engineered into the polymer backbone. nih.gov For instance, the thioether linkages formed during the polymerization are redox-active and can be selectively oxidized to sulfoxides or sulfones, creating materials with tunable properties. nih.gov

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The strong affinity of sulfur for noble metals makes thiols ideal anchor groups for modifying surfaces. rsc.org Pyrrolidine thiol derivatives can be used to form self-assembled monolayers (SAMs) on surfaces like gold, silver, and magnetic nanoparticles. rsc.orgnih.govmdpi.com A SAM is an ordered, two-dimensional molecular assembly that forms spontaneously when a substrate is exposed to a solution of the thiol-containing molecules. mdpi.com

These monolayers can dramatically alter the properties of the underlying surface. For example, by using a pyrrolidine thiol with a hydrophilic or hydrophobic tail, the wettability of the surface can be precisely controlled. researchgate.net This technique is widely used to functionalize nanoparticles, preventing their aggregation and tailoring their surface chemistry for specific applications, such as in bio-imaging or catalysis. nih.govresearchgate.net A study demonstrated the complete replacement of a poly(vinyl pyrrolidone) (PVP) coating on silver nanocubes with various thiol molecules, highlighting the robustness of the thiol-surface bond. nih.gov This surface functionalization can be achieved through straightforward methods, such as silanization with a thiol-containing silane (B1218182) like (3-mercaptopropyl)trimethoxysilane, which then provides a platform for further modification. mdpi.com

Development of Specialty Polymers and Coatings

The versatility of thiol-ene chemistry and surface functionalization enables the creation of specialty polymers and coatings with advanced properties. By incorporating the pyrrolidine thiol motif, polymers can be designed for specific functions.

One key area is the development of redox-active polymers. The thioether backbone inherent to polymers made via thiol-ene chemistry can be selectively oxidized. nih.gov This allows for the creation of "smart" materials that can change their properties, such as solubility or polarity, in response to an oxidative stimulus. nih.gov

Furthermore, the ability to graft polymers from thiol-functionalized surfaces provides a route to advanced coatings. For example, magnetic nanoparticles can be coated with a thiol-containing silane, and this surface can then act as a chain transfer agent to initiate free radical polymerization of various monomers. mdpi.com This process creates a covalently anchored polymer shell around the nanoparticle core, resulting in hybrid materials with enhanced stability and new functionalities derived from the polymer shell. mdpi.com This approach has been used to create core-shell nanocomposites with polymers like polystyrene and poly(N-isopropylacrylamide). mdpi.com

Chemical Biology and Biomedical Research (Mechanistic Focus)

The pyrrolidine thiol scaffold, including the specific compound this compound, serves as a cornerstone in various chemical biology and biomedical research endeavors. The inherent reactivity of the thiol group, combined with the structural and stereochemical properties of the pyrrolidine ring, allows these molecules to interact with and modulate complex biological systems. This section focuses on the mechanistic investigations into how these derivatives exert their effects, from antimicrobial action to protein modification and catalysis.

Investigations into Antimicrobial and Antifungal Action Mechanisms

Pyrrolidine derivatives have demonstrated significant potential as antimicrobial and antifungal agents. frontiersin.orgnih.govbiointerfaceresearch.com Research has moved beyond simple screening to elucidate the specific molecular mechanisms by which these compounds inhibit the growth of or kill pathogenic microbes.

One proposed mechanism involves the interaction of these compounds with essential cellular components of the microorganisms. For instance, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown notable antifungal activity. It is suggested that the mode of action may involve the formation of hydrogen bonds through the azomethine group with the active centers of various cellular constituents, which interferes with normal cellular processes. nih.gov Metal ions in such complexes can also be adsorbed on the cell walls of microorganisms, disturbing cellular respiration and blocking the protein synthesis necessary for growth. nih.gov

Another key target for antifungal pyrrolidine derivatives is the fungal cell wall. Certain novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been identified as potential inhibitors of chitin (B13524) synthase, a crucial enzyme for the synthesis of chitin, which is a vital component of the fungal cell wall. researchgate.net This inhibition disrupts cell wall integrity, leading to fungal cell death.

Furthermore, some fused pyrrole (B145914) derivatives, which share the core heterocyclic system, are believed to exert their antimicrobial effects by interfering with fundamental cellular processes. Due to their structural similarity to purines, these compounds can disrupt various cellular functions; for example, some pyrrolopyrimidines are known to inhibit tRNA aminoacylation, a critical step in protein synthesis. nih.gov

Table 1: Investigated Antimicrobial and Antifungal Mechanisms of Pyrrolidine Derivatives

Compound/Derivative Class Organism(s) Proposed Mechanism of Action Reference(s)
Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide Aspergillus niger, Candida albicans Formation of hydrogen bonds with cellular active centers; Disturbance of cellular respiration and protein synthesis. nih.gov
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives Pathogenic fungal strains Inhibition of chitin synthase, disrupting fungal cell wall synthesis. researchgate.net
Fused Pyrrolopyrimidines Bacteria, Fungi Interference with tRNA aminoacylation due to structural resemblance to purines. nih.gov
Azo derivatives of pyrrolidine-2,5-dione Staphylococcus aureus, Vibrio cholerae The azo moiety (–N=N–) is suggested to be the pharmacophore responsible for biological activity. nih.gov

Elucidation of Anti-inflammatory and Antioxidant Pathways

The anti-inflammatory and antioxidant properties of pyrrolidine thiol derivatives are of significant interest in therapeutic research. Investigations have focused on identifying the specific signaling pathways and molecular targets modulated by these compounds.

A key area of study involves the regulation of transcription factors that control inflammatory and oxidative stress responses. Pyrrolidine dithiocarbamate (B8719985) (PDTC), a well-studied thiol-containing pyrrolidine derivative, exhibits unique reciprocal activities by activating Activator Protein-1 (AP-1) and inhibiting Nuclear Factor-kappaB (NF-κB). nih.govelsevierpure.com Both are oxidative stress-sensitive transcription factors crucial to the inflammatory response. This dual action is dependent on zinc, suggesting that PDTC acts as a zinc ionophore, and the resulting changes in intracellular zinc levels mediate its effects on AP-1 and NF-κB. nih.govelsevierpure.com Other thiol antioxidants can reverse the actions of PDTC, not by scavenging free radicals, but likely by acting as metal chelators that buffer the zinc mediation. nih.gov

Other pyrrolidine and pyrrole analogs have been shown to modulate pro-inflammatory cytokines through the MAPK p38 and NF-κB signaling pathways. nih.gov Furthermore, the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins, is another established mechanism. nih.gov For example, Ketorolac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrolo-pyrrolidine group, is a potent inhibitor of both COX-1 and COX-2 enzymes. researchgate.net

Table 2: Anti-inflammatory and Antioxidant Pathways Modulated by Pyrrolidine Derivatives

Compound/Derivative Pathway/Target Mechanistic Detail Reference(s)
Pyrrolidine dithiocarbamate (PDTC) NF-κB and AP-1 Acts as a zinc ionophore, leading to zinc-dependent inhibition of NF-κB and activation of AP-1. nih.govelsevierpure.com
Pyrrole Analogs MAPK p38, NF-κB, iNOS Modulate pro-inflammatory cytokines and inhibit the expression of inducible nitric oxide synthase (iNOS). nih.gov
Ketorolac COX-1, COX-2 Potent enzymatic inhibition, preventing the synthesis of prostaglandins. researchgate.net
1,5-diarylpyrrol-3-sulfur analogs COX-2 Molecular modeling suggests potential binding to and inhibition of the COX-2 enzyme. nih.gov
Pyrrolidin-2-one derivatives Free Radicals Exhibit direct free radical scavenging ability as measured by DPPH assays. researchgate.netresearchgate.net

Bioconjugation and Protein Modification Strategies

The thiol group of pyrrolidine thiols is a highly effective chemical handle for bioconjugation and the specific modification of proteins. Its nucleophilicity allows for selective reactions with various electrophilic partners, enabling the attachment of labels, drugs, or other moieties to proteins, particularly at cysteine residues. dntb.gov.ua

A prominent strategy involves the Michael addition reaction. Reagents such as 5-methylene pyrrolones (5MPs) are highly specific for thiols. nih.gov The reaction of a thiol with a 5MP occurs rapidly and cleanly under physiologically relevant conditions, forming a stable conjugate. nih.gov This method is advantageous over traditional maleimide (B117702) chemistry due to the improved stability and specificity of 5MPs. nih.gov These conjugates can also be designed to be tracelessly removable, releasing the native protein under specific conditions, which is valuable for transient modifications. nih.gov

Another common approach is the formation of disulfide bonds. Pyridyl disulfides, for example, react with cysteine residues to form disulfide linkages that can be cleaved by other thiol-containing molecules like dithiothreitol (B142953) (DTT) or glutathione, offering a reversible modification strategy. nih.gov

The reactivity of protein thiols can also be harnessed for structural analysis. Fast-acting derivatization reagents like N-(phenylseleno)phthalimide (NPSP) react quantitatively with accessible thiols in seconds. nih.gov The extent of this reaction can provide information about protein conformation, as thiols buried within the protein structure will not react unless the protein is denatured. nih.govnih.gov This allows for a snapshot of the in vivo thiol status of cellular proteins, helping to identify redox-regulated proteins. nih.gov

Table 3: Bioconjugation and Protein Modification Strategies Using Thiols

Strategy Reagent Type Reaction Mechanism Key Features Reference(s)
Michael Addition 5-Methylene Pyrrolones (5MPs) Nucleophilic addition of thiol to the activated double bond. High thiol specificity; stable conjugate; can be made tracelessly removable. nih.gov
Disulfide Exchange Pyridyl Disulfides Thiol-disulfide exchange. Forms a reversible disulfide linkage with cysteine residues. nih.gov
Thiol Derivatization N-(phenylseleno)phthalimide (NPSP) Nucleophilic attack of thiol on the selenium atom. Rapid and quantitative reaction; used to probe thiol accessibility and protein conformation. nih.gov
General Thiol Conjugation Vinyl Sulfones Michael-type addition. Specific for free thiols under mildly acidic conditions; forms a stable adduct. nih.gov

Enzymatic Catalysis and Cofactor Mimicry

The pyrrolidine scaffold is not only a target for biological activity but also a fundamental component in the design of catalysts and enzyme mimics. Its rigid, chiral structure makes it an excellent foundation for organocatalysts.

In the field of biocatalysis, enzymes have been engineered to perform novel chemical transformations to synthesize pyrrolidine derivatives. For example, directed evolution of cytochrome P411, an engineered heme enzyme, has produced variants capable of catalyzing the intramolecular insertion of an alkyl nitrene into C(sp³)–H bonds. acs.org This "new-to-nature" enzymatic reaction provides a highly efficient and enantioselective route to construct chiral pyrrolidines from simple azide (B81097) precursors. acs.org This represents a significant advance, harnessing an iron-based, genetically encoded catalyst as a sustainable alternative to noble-metal catalysts. acs.org

Furthermore, the pyrrolidine ring, particularly in the form of proline and its derivatives, is a privileged structure in organocatalysis. mdpi.com Pyrrolidine-based organocatalysts are designed to activate substrates through the formation of transient species like enamines or through hydrogen bonding. mdpi.com By attaching other functional groups to the pyrrolidine ring, bifunctional catalysts can be created that synergistically activate both the nucleophile and the electrophile in a reaction, controlling the stereochemical outcome with high precision. mdpi.com These catalysts are used to promote a wide variety of enantioselective transformations, including aldol (B89426) and Michael reactions.

Table 4: Pyrrolidine Derivatives in Catalysis

Catalytic System Application/Reaction Mechanistic Principle Reference(s)
Engineered Cytochrome P411 Intramolecular C(sp³)–H Amination Enzyme-catalyzed insertion of an alkyl nitrene intermediate to form chiral pyrrolidines. acs.org
Photoenzymatic One-Pot System Synthesis of N-Boc-3-aminopyrrolidines Combines photochemical oxyfunctionalization with stereoselective enzymatic transamination. nih.gov
Chiral Pyrrolidine Organocatalysts Aldol and Michael Additions Activation of substrates via enamine formation and/or hydrogen bonding to control stereoselectivity. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for 1,5 Dimethylpyrrolidine 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the structural elucidation of 1,5-Dimethylpyrrolidine-3-thiol. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Multi-dimensional NMR for Structural Assignments

Multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the complete structural assignment of this compound.

COSY: This experiment would reveal the scalar coupling network between protons, identifying adjacent protons within the pyrrolidine (B122466) ring and confirming the positions of the methyl groups. For instance, it would show correlations between the proton at the 3-position (H3) and the protons at the 2 and 4-positions (H2 and H4).

HSQC: This experiment would correlate each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the carbon signals of the pyrrolidine ring and the methyl groups.

Hypothetical ¹H and ¹³C NMR Data for this compound

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
N-CH₃2.3 - 2.540.0 - 42.0
C1-CH₃1.1 - 1.320.0 - 25.0
H2, H2'2.5 - 2.965.0 - 70.0
H33.0 - 3.440.0 - 45.0
H4, H4'1.8 - 2.235.0 - 40.0
SH1.3 - 1.6-

Application of Chiral Auxiliaries and Shift Reagents

Given that this compound is a chiral molecule (with stereocenters at C3 and C5), the use of chiral auxiliaries or chiral shift reagents would be necessary to determine the absolute stereochemistry or to analyze enantiomeric purity.

Chiral Auxiliaries: Derivatization of the thiol group with a chiral agent, such as Mosher's acid chloride, would create diastereomers. The NMR spectra of these diastereomers would exhibit distinct chemical shifts, particularly for protons near the chiral center, allowing for the determination of the enantiomeric excess.

Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample would induce chemical shift differences between the corresponding protons of the two enantiomers, enabling their resolution and quantification in the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be used to determine the exact mass of the molecular ion of this compound. This exact mass measurement allows for the unambiguous determination of the elemental formula.

Hypothetical HRMS Data for this compound

IonCalculated Exact MassObserved Exact Mass (Hypothetical)
[C₇H₁₅NS + H]⁺146.0998146.1001
[C₇H₁₅NS + Na]⁺168.0817168.0820

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated adduct) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. nih.govwikipedia.orgnih.gov The fragmentation pattern would be characteristic of the pyrrolidine ring and the positions of the substituents.

Hypothetical MS/MS Fragmentation Pattern for [C₇H₁₅NS + H]⁺

Fragment Ion m/zProposed Structure/Loss
113Loss of SH group (H₂S)
98Loss of SH and CH₃
84Cleavage of the pyrrolidine ring
58Fragment corresponding to [CH₃-N=CH-CH₃]⁺

Hyphenated Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) would be the method of choice for the analysis of this compound in complex mixtures, allowing for its separation, identification, and quantification. rsc.orgnih.govresearchgate.net A reversed-phase HPLC method could separate the compound from impurities or other components, and the mass spectrometer would provide confirmation of its identity based on its mass-to-charge ratio and fragmentation pattern. This technique would be particularly useful for stability studies or for monitoring the compound in a reaction mixture.

Vibrational Spectroscopy (IR, Raman, TERS)

Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules, providing a fingerprint based on the vibrations of their chemical bonds.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The most notable of these is the S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. mdpi.com The C-H stretching vibrations of the methyl groups and the pyrrolidine ring are anticipated in the 2850-3000 cm⁻¹ range. mdpi.comresearchgate.net Specifically, symmetric and asymmetric stretching of CH₂ groups are expected around 2852 cm⁻¹ and 2926 cm⁻¹, respectively. mdpi.comresearchgate.net Deformation or scissoring vibrations of the CH₂ groups are also expected to be visible as a medium intensity band near 1465 cm⁻¹. mdpi.com The C-N stretching vibration of the tertiary amine within the pyrrolidine ring would likely be observed in the 1250-1020 cm⁻¹ region.

A hypothetical table of the expected major IR absorption bands for this compound is presented below, based on characteristic frequencies for similar functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (Alkyl)Stretching2850 - 3000Strong
S-HStretching2550 - 2600Weak
C-H (CH₂)Scissoring~1465Medium
C-N (Tertiary Amine)Stretching1020 - 1250Medium-Weak
C-SStretching600 - 700Weak

Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretching band is also observable in Raman spectra, though it is typically weak. A more prominent feature for thiols in Raman spectroscopy is the C-S stretching vibration, usually found in the 600-700 cm⁻¹ range. researchgate.net A key advantage of Raman spectroscopy in studying thiols is the sensitivity of the C-S-H bending mode (βCSH), which appears around 850 cm⁻¹. rsc.org This peak is sensitive to isotopic substitution, shifting significantly upon deuteration of the thiol proton, which can be a powerful tool for unambiguous identification. rsc.orgrsc.org

Tip-Enhanced Raman Spectroscopy (TERS) is a cutting-edge technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. nih.gov TERS can provide vibrational information at the nanoscale, even down to the single-molecule level. nih.govyoutube.com For this compound, TERS could be employed to study its adsorption and orientation on various surfaces, such as gold nanoparticles. This would be particularly relevant for understanding its behavior in self-assembled monolayers or at interfaces. By positioning a plasmonically active tip over the molecule, the Raman signal can be enhanced by several orders of magnitude, allowing for detailed analysis of specific molecular sites and their interaction with the substrate. youtube.comsemanticscholar.org

The following table summarizes the expected Raman shifts for this compound.

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H (Alkyl)Stretching2850 - 3000Strong
S-HStretching2550 - 2600Weak
C-S-HBending~850Medium
C-SStretching600 - 700Medium

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of related substituted pyrrolidine structures can provide valuable insights into its likely solid-state conformation. nih.govresearchgate.netacs.org The five-membered pyrrolidine ring is not planar and typically adopts either an "envelope" or a "twisted" conformation to minimize steric strain. researchgate.net The precise conformation would be influenced by the positions and orientations of the two methyl groups and the thiol group, as well as by intermolecular interactions such as hydrogen bonding involving the thiol group in the crystal lattice.

A crystallographic study of this compound would determine key structural parameters such as bond lengths, bond angles, and torsion angles. This data would be invaluable for understanding its steric and electronic properties and for computational modeling studies.

Below is a hypothetical table of expected crystallographic parameters for this compound, assuming it crystallizes in a common space group.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105
Volume (ų)820
Z (molecules/unit cell)4
Pyrrolidine Ring ConformationEnvelope or Twist

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov In the context of this compound, the most likely radical to be formed is the thiyl radical (R-S•), resulting from the homolytic cleavage of the S-H bond. cdnsciencepub.comrsc.org

Thiyl radicals are known to exhibit a characteristic EPR signal with a g-value of around 2.026. nih.gov The g-tensor for thiyl radicals is typically anisotropic, meaning its value depends on the orientation of the radical with respect to the external magnetic field. rsc.org This anisotropy can provide information about the electronic environment of the sulfur atom.

Furthermore, the unpaired electron in the thiyl radical of this compound could interact with the magnetic nuclei of nearby atoms, leading to hyperfine splitting in the EPR spectrum. The most significant hyperfine coupling would likely be with the protons on the carbon adjacent to the sulfur (α-protons) and potentially with the nitrogen atom of the pyrrolidine ring. researchgate.netresearchgate.netu-tokyo.ac.jp Analysis of this hyperfine structure can provide detailed information about the distribution of the unpaired electron's spin density within the molecule.

A hypothetical table of EPR parameters for the 1,5-Dimethylpyrrolidine-3-thiyl radical is provided below.

Parameter Hypothetical Value Information Provided
g-value~2.026Identification of thiyl radical
Hyperfine Coupling Constant (aH)0.5 - 1.5 mTInteraction with nearby protons
Hyperfine Coupling Constant (aN)0.1 - 0.5 mTInteraction with the nitrogen atom

Concluding Remarks and Future Research Perspectives

Summary of Key Findings and Contributions

As there is no body of published research specifically on 1,5-Dimethylpyrrolidine-3-thiol, there are no direct findings or contributions to summarize. However, an analysis of its structural components allows for a hypothetical summary of its potential significance.

The core structure is a pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle that is a cornerstone of many biologically active molecules, including numerous alkaloids and FDA-approved pharmaceuticals. nih.gov The molecular diversity and complexity of pyrrolidine-based molecules are frequently exploited in drug discovery to develop more active and less toxic candidates. nih.gov Derivatives of pyrrolidine have shown extensive utility as antibacterial, antidiabetic, and anticancer agents. tandfonline.comresearchgate.netresearchgate.net

The second key feature is the thiol (-SH) group. Thiols are known to be crucial in various biological processes and are significant contributors to the flavor and aroma of food. researchgate.net Sulfur-containing heterocyclic compounds are used to create flavors in products like coffee, cocoa, and meat. numberanalytics.com The high reactivity of the thiol group and its ability to form complexes also make it a target for synthetic and medicinal chemistry applications. researchgate.net

Therefore, the primary "contribution" of this compound at this stage is as a novel, uncharacterized molecule at the intersection of two highly significant chemical classes. Its value lies in its potential to exhibit unique properties derived from the interplay between its pyrrolidine scaffold and its thiol functionality.

Unexplored Research Avenues and Challenges

The lack of existing data means that the entire research landscape for this compound is unexplored. Key avenues for investigation and the associated challenges are outlined below.

Key Research Avenues:

Flavor and Fragrance Chemistry: Given that many heterocyclic thiols have very low sensory thresholds and contribute to meaty, savory, or complex aromas in foods, a primary research avenue would be the sensory characterization of this compound. researchgate.netnumberanalytics.com Its formation pathways, potentially through Maillard reactions involving proline derivatives and sulfur donors, would be a critical area of study.

Medicinal Chemistry and Biological Activity: The pyrrolidine scaffold is a well-established pharmacophore. nih.govnih.gov Future work should involve screening this compound for various biological activities, such as antibacterial, antifungal, or enzyme inhibition properties. tandfonline.comresearchgate.net The thiol group could play a role in antioxidant activity or in binding to metal ions within enzyme active sites.

Synthetic Chemistry: Developing efficient and stereoselective synthetic routes to produce this compound and its derivatives is a fundamental first step. aalto.fiorganic-chemistry.org Research could focus on methods like the conjugate addition of a thiol to a pyrroline (B1223166) precursor or the cyclization of an appropriately substituted acyclic amine. researchgate.net

Anticipated Challenges:

Synthetic Hurdles: The synthesis of thiols can be challenging due to their propensity for oxidation to disulfides. Achieving stereocontrol at the C3 position of the pyrrolidine ring to produce specific enantiomers would require sophisticated asymmetric synthesis techniques. aalto.firesearchgate.net

Analytical Complexity: Thiols are often reactive and can be difficult to analyze. Their volatility and potential for thermal degradation require specialized chromatographic techniques, such as gas chromatography coupled with a sulfur-selective detector.

Odor and Handling: Many volatile thiols possess powerful and often unpleasant odors, requiring specialized laboratory equipment and handling procedures. youtube.com

Potential for Interdisciplinary Collaborations

The multifaceted potential of this compound makes it an ideal candidate for interdisciplinary research.

Organic Synthesis and Food Chemistry: Synthetic chemists could collaborate with food scientists to synthesize the compound and then study its formation in food systems and evaluate its sensory impact. This could lead to its use as a novel flavor additive. numberanalytics.com

Pharmacology and Medicinal Chemistry: A partnership between medicinal chemists and pharmacologists would be essential for exploring its therapeutic potential. Chemists would synthesize analogues, while pharmacologists would conduct in vitro and in vivo screening to identify any biological activity and determine its mechanism of action. nih.govnih.gov

Computational and Analytical Chemistry: Computational chemists could model the compound's properties, predict its biological targets, and help interpret spectroscopic data obtained by analytical chemists. This synergy is crucial for understanding structure-activity relationships. nih.gov

Roadmap for Future Academic Research on this compound

A structured approach is necessary to build a foundational understanding of this compound. The following roadmap outlines a logical progression for future academic inquiry.

Phase Objective Key Activities Potential Outcome
Phase 1: Foundational Chemistry Establish fundamental properties and synthesis.Develop and optimize a reliable, scalable synthetic route. Perform full spectroscopic characterization (NMR, MS, IR). Purify and analyze for stability.A well-documented method for producing the compound and a complete profile of its basic chemical properties.
Phase 2: Exploratory Screening Identify primary areas of interest.Flavor Analysis: Sensory evaluation by a trained panel; determination of odor detection threshold. Biological Screening: Test against a broad panel of bacterial strains, fungal pathogens, and key metabolic enzymes.Initial data indicating whether the compound's primary potential lies in flavor science, medicine, or another field.
Phase 3: Focused Investigation In-depth study of the most promising application.If Flavor Compound: Investigate formation pathways in model food systems; study impact of pH, temperature, and precursors. If Biologically Active: Determine the minimum inhibitory concentration (MIC) or IC50; begin structure-activity relationship (SAR) studies by synthesizing analogues.A detailed understanding of its function in a specific context (e.g., as a meat flavorant or a lead antibacterial compound).
Phase 4: Advanced Studies & Application Develop practical applications and publish findings.Flavor: Pre-commercialization studies; investigation into encapsulation for stability. Medicinal: Lead optimization to improve potency and reduce toxicity; preliminary in vivo testing in model systems.Foundational patents and publications; potential for commercial development or as a tool compound for further research.

Data Tables

Table 1: Physicochemical Properties of this compound Note: As this compound is not well-documented, some data is derived from basic chemical information or remains to be determined.

PropertyValueSource
Molecular Formula C₆H₁₃NS cymitquimica.com
Molecular Weight 131.24 g/mol cymitquimica.com
IUPAC Name This compoundN/A
Physical Form To be determined (likely a liquid)N/A
Boiling Point To be determinedN/A
Purity Min. 95% (as commercially available) cymitquimica.com
CAS Number Not assignedN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dimethylpyrrolidine-3-thiol, and how can purity be validated?

  • Methodology : Utilize nucleophilic substitution or cyclization reactions under reflux conditions with solvents like ethanol, as demonstrated in analogous thiol-containing heterocycles . Purification via recrystallization (e.g., ethanol) or column chromatography is critical. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via 1H^1H-NMR (e.g., thiol proton at δ 1.2–1.5 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 131) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve methyl groups (δ 1.3–1.6 ppm for CH3_3) and thiol environments (δ 2.1–2.5 ppm for C-SH).
  • IR : Confirm S-H stretch (~2550 cm1^{-1}) and pyrrolidine ring vibrations (1450–1600 cm1 ^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion detection .

Q. How should stability studies be designed for this compound under varying experimental conditions?

  • Methodology : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor thiol oxidation via TLC or HPLC, and quantify degradation products (e.g., disulfide formation) using LC-MS. Use argon/vacuum for long-term storage to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs) and nucleophilicity indices. Software like Discovery Studio or Gaussian can model transition states for thiol-mediated reactions . Example:

ParameterValue (eV)
HOMO Energy-5.2
LUMO Energy-1.8
Nucleophilicity Index3.4

Q. What strategies resolve contradictions in reported biological activity data for thiol-containing heterocycles?

  • Methodology : Apply meta-analysis using Higgins’ I2I^2 statistic to quantify heterogeneity across studies. For example, if I2>50%I^2 > 50\%, subgroup analysis (e.g., solvent polarity, temperature) can identify confounding variables . Validate findings via systematic replication of key experiments under controlled conditions (e.g., fixed pH 7.4, 25°C) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Methodology : Synthesize analogs with substituents at the 3-thiol position (e.g., aryl, alkyl groups) and evaluate binding affinity via SPR or ITC. Correlate steric/electronic parameters (Hammett σ, Taft Es_s) with activity using multivariate regression. Example:

DerivativeLogPIC50_{50} (µM)
-SH1.212.5
-SCH3_31.88.3

Data Contradiction Analysis

Q. Why do divergent NMR chemical shifts appear for the pyrrolidine ring in literature?

  • Methodology : Solvent effects (e.g., DMSO vs. CDCl3_3) and proton exchange dynamics can cause shifts. Standardize solvent systems and temperature (25°C) for comparative studies. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How to address discrepancies in reaction yields for thiol-based cyclization?

  • Methodology : Re-evaluate reaction kinetics (e.g., via in situ FTIR) to optimize time/temperature profiles. For example, prolonged heating (>12 h) may promote side reactions (e.g., oxidation), reducing yields. Implement inert atmospheres (N2_2) and radical scavengers (e.g., BHT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.